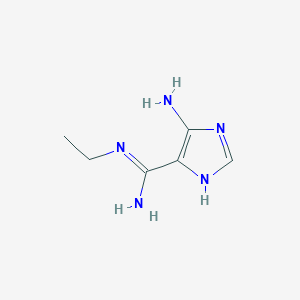
4-Amino-N-ethyl-1H-imidazole-5-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-ethyl-1H-imidazole-5-carboximidamide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has garnered attention due to its potential biological activities and its role as a building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-ethyl-1H-imidazole-5-carboximidamide typically involves the cyclization of amido-nitriles. A novel protocol reported by Fang et al. describes the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions. The reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The use of nickel catalysts and mild reaction conditions makes the process efficient and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-N-ethyl-1H-imidazole-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the amino group, leading to the formation of different substituted imidazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or carboximidamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further utilized in organic synthesis and pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
4-Amino-N-ethyl-1H-imidazole-5-carboximidamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 4-Amino-N-ethyl-1H-imidazole-5-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
4-Amino-1H-imidazole-5-carboxamide: Similar structure but lacks the ethyl group.
4-Amino-1H-imidazole-5-carboxylate: Contains a carboxylate group instead of carboximidamide.
5-Amino-1H-imidazole-4-carbonitrile: Similar imidazole core with a nitrile group.
Uniqueness: 4-Amino-N-ethyl-1H-imidazole-5-carboximidamide is unique due to the presence of both the amino and carboximidamide groups, which provide distinct reactivity and potential biological activities. The ethyl group further enhances its chemical properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
769888-82-6 |
|---|---|
Molekularformel |
C6H11N5 |
Molekulargewicht |
153.19 g/mol |
IUPAC-Name |
4-amino-N'-ethyl-1H-imidazole-5-carboximidamide |
InChI |
InChI=1S/C6H11N5/c1-2-9-5(7)4-6(8)11-3-10-4/h3H,2,8H2,1H3,(H2,7,9)(H,10,11) |
InChI-Schlüssel |
FXAYCGFGHRKLNE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN=C(C1=C(N=CN1)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3R,5S,6R)-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate](/img/structure/B12833935.png)
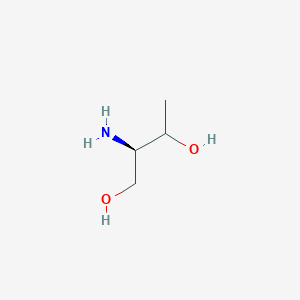
![5-[(Difluoromethyl)sulphonyl]-2-fluoroaniline](/img/structure/B12833947.png)

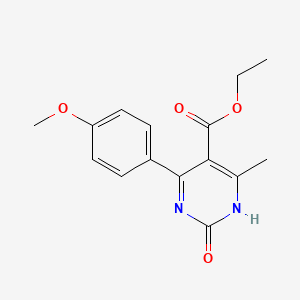

![Tert-butyl 5-oxa-2-azaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B12833980.png)
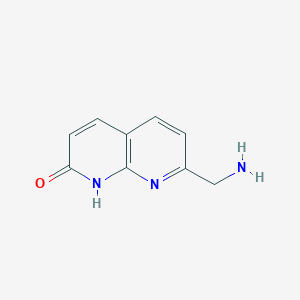

![tert-Butyl 3-(benzo[d]oxazol-2-ylcarbamoyl)piperidine-1-carboxylate](/img/structure/B12834004.png)
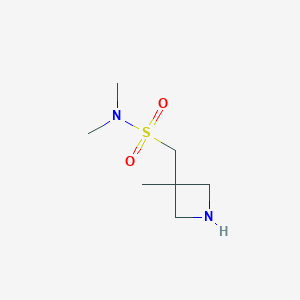
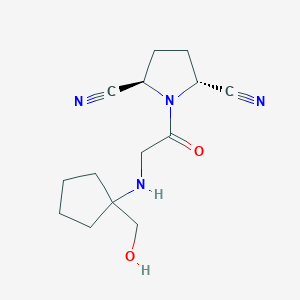
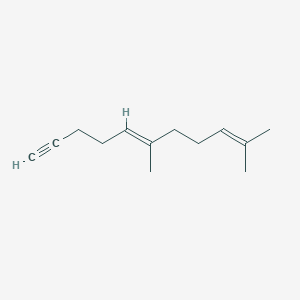
![4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline](/img/structure/B12834019.png)
